(2E)-3-(2-chlorophenyl)-N-(2-methoxybenzyl)prop-2-enamide
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Overview
Description
(E)-3-(2-Chlorophenyl)-N-(2-methoxybenzyl)-2-propenamide is an organic compound characterized by the presence of a chlorophenyl group and a methoxybenzyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Chlorophenyl)-N-(2-methoxybenzyl)-2-propenamide typically involves the reaction of 2-chlorobenzaldehyde with 2-methoxybenzylamine in the presence of a base to form an imine intermediate. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired propenamide compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Chlorophenyl)-N-(2-methoxybenzyl)-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-3-(2-Chlorophenyl)-N-(2-methoxybenzyl)-2-propenamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-3-(2-Chlorophenyl)-N-(2-methoxybenzyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(2-Chlorophenyl)-N-(2-methoxybenzyl)-2-propenamide: shares structural similarities with other propenamide derivatives, such as:
Uniqueness
The uniqueness of (E)-3-(2-Chlorophenyl)-N-(2-methoxybenzyl)-2-propenamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group may enhance its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H16ClNO2 |
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Molecular Weight |
301.8 g/mol |
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide |
InChI |
InChI=1S/C17H16ClNO2/c1-21-16-9-5-3-7-14(16)12-19-17(20)11-10-13-6-2-4-8-15(13)18/h2-11H,12H2,1H3,(H,19,20)/b11-10+ |
InChI Key |
READBBOYJLXHJG-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1CNC(=O)/C=C/C2=CC=CC=C2Cl |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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